molecular formula C12H16ClNO4S B2536506 4-(4-Chloro-2-ethoxyphenyl)sulfonylmorpholine CAS No. 1206129-27-2

4-(4-Chloro-2-ethoxyphenyl)sulfonylmorpholine

Cat. No. B2536506
CAS RN: 1206129-27-2
M. Wt: 305.77
InChI Key: QPKDRLUBNZUHOC-UHFFFAOYSA-N
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Description

“4-(4-Chloro-2-ethoxyphenyl)sulfonylmorpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group attached to a phenyl ring, which is a common feature in many dyes and detergents . The presence of the chloro and ethoxy substituents on the phenyl ring could potentially influence the compound’s reactivity and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the morpholine ring, followed by the introduction of the sulfonyl group, and finally the attachment of the chloro and ethoxy-substituted phenyl ring . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring with chloro and ethoxy substituents . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the sulfonyl group, and the chloro and ethoxy substituents . For example, the morpholine ring could potentially undergo reactions with electrophiles, while the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the morpholine ring, the sulfonyl group, and the chloro and ethoxy substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action could involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a pharmaceutical, future research could involve further preclinical and clinical testing to determine its efficacy and safety .

properties

IUPAC Name

4-(4-chloro-2-ethoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-2-18-11-9-10(13)3-4-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKDRLUBNZUHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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